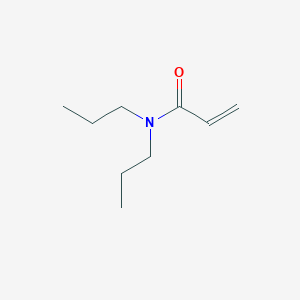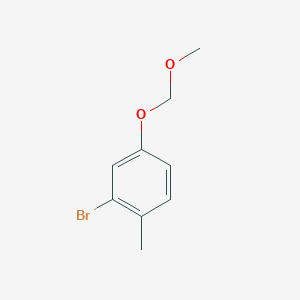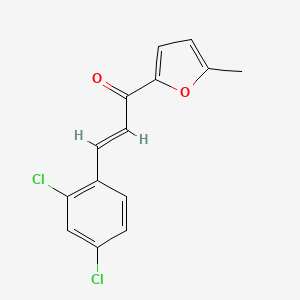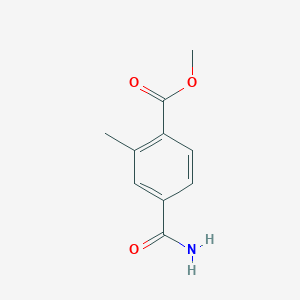
(2-(Benzyloxy)-5-fluorophenyl)methanol
描述
(2-(Benzyloxy)-5-fluorophenyl)methanol is an organic compound characterized by the presence of a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the benzyloxy group
未来方向
While specific future directions for “(2-(Benzyloxy)-5-fluorophenyl)methanol” are not available, research on CO2 utilization has focused on hydrogenation of CO2 to methanol due to global warming . This suggests that there could be potential future research directions in exploring the use of similar compounds in CO2 utilization.
准备方法
The synthesis of (2-(Benzyloxy)-5-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and benzyl bromide.
Reaction Conditions: The initial step involves the formation of the benzyloxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Formation of the Methanol Group: The intermediate product is then subjected to a reduction reaction to introduce the methanol group. This can be accomplished using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
(2-(Benzyloxy)-5-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Esterification: The methanol group can react with carboxylic acids to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
(2-(Benzyloxy)-5-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of (2-(Benzyloxy)-5-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
相似化合物的比较
(2-(Benzyloxy)-5-fluorophenyl)methanol can be compared with other similar compounds, such as:
(2-(Benzyloxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(2-(Benzyloxy)-4-fluorophenyl)methanol: The position of the fluorine atom is different, potentially affecting its interaction with molecular targets.
(2-(Benzyloxy)-5-chlorophenyl)methanol: The chlorine atom may impart different electronic and steric effects compared to the fluorine atom.
属性
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAYSCAGXCLFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)

